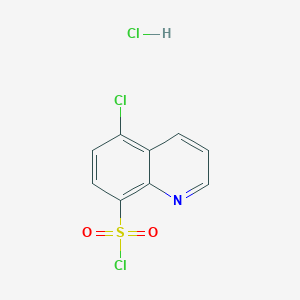
5-Bromo-2-iodo-3-methylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-iodo-3-methylpyrazine: is a heterocyclic organic compound with the molecular formula C5H4BrIN2 It is a derivative of pyrazine, characterized by the presence of bromine and iodine atoms at the 5th and 2nd positions, respectively, and a methyl group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodo-3-methylpyrazine typically involves halogenation reactions. One common method is the bromination of 2-iodo-3-methylpyrazine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available pyrazine derivatives. The process includes halogenation steps, purification, and crystallization to obtain the final product with high purity. The scalability of the process is crucial for industrial applications, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-Bromo-2-iodo-3-methylpyrazine can undergo nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or alkyl boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different pyrazine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, aryl or alkyl boronic acids, and bases like potassium carbonate in solvents like ethanol or toluene.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrazines with various functional groups depending on the nucleophile used.
- Biaryl compounds from Suzuki-Miyaura coupling reactions.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-iodo-3-methylpyrazine is used as an intermediate in the synthesis of more complex heterocyclic compounds
Propriétés
Formule moléculaire |
C5H4BrIN2 |
|---|---|
Poids moléculaire |
298.91 g/mol |
Nom IUPAC |
5-bromo-2-iodo-3-methylpyrazine |
InChI |
InChI=1S/C5H4BrIN2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3 |
Clé InChI |
DWPCUQHAWFUFAG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN=C1I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine](/img/structure/B11836168.png)
![4-Chloro-2-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11836177.png)


![2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide](/img/structure/B11836187.png)


![Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11836210.png)



silyl}oxy)ethan-1-amine](/img/structure/B11836228.png)

![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-((tert-butoxycarbonyl)(4-chlorobenzyl)amino)-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836233.png)
